

Spectroscopic data of N-Boc-2-pyrrolidinemethanol

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Compound of Interest

Compound Name: *Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate*

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An In-depth Technical Guide on the Spectroscopic Data of N-Boc-2-pyrrolidinemethanol

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-2-pyrrolidinemethanol, a chiral building block frequently utilized in pharmaceutical and chemical research. The information is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its spectral characteristics and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Boc-2-pyrrolidinemethanol, based on typical experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for N-Boc-2-pyrrolidinemethanol (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 4.00	m	1H	CH
~ 3.55	m	2H	CH ₂ -OH
~ 3.40	m	2H	N-CH ₂
~ 1.90	m	4H	Pyrrolidine CH ₂
1.46	s	9H	C(CH ₃) ₃

Data is a representative compilation and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for N-Boc-2-pyrrolidinemethanol (126 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
154.7	C=O (Boc)
79.0	C(CH ₃) ₃
~ 65.0	CH ₂ -OH
~ 59.0	CH
~ 46.5	N-CH ₂
28.5	C(CH ₃) ₃
~ 27.0	Pyrrolidine CH ₂
~ 23.0	Pyrrolidine CH ₂

Data is a representative compilation and may vary slightly based on experimental conditions.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-Boc-2-pyrrolidinemethanol (Film)[1]

Wavenumber (ν_{max}) cm^{-1}	Intensity	Assignment
~ 3400	Strong, Broad	O-H stretch
~ 2970	Strong	C-H stretch (alkane)
~ 1690	Strong	C=O stretch (carbamate)
~ 1400	Medium	C-H bend
~ 1170	Strong	C-O stretch

Data is a representative compilation and may vary slightly based on experimental conditions.[\[1\]](#)

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for N-Boc-2-pyrrolidinemethanol (GC-MS, EI)[\[2\]](#)[\[3\]](#)

m/z	Relative Intensity	Assignment
201	Low	$[\text{M}]^+$ (Molecular Ion)
170	Moderate	$[\text{M} - \text{OCH}_3]^+$
144	Moderate	$[\text{M} - \text{C}_4\text{H}_9\text{O}]^+$
114	Moderate	$[\text{M} - \text{C}_5\text{H}_9\text{O}_2]^+$
70	High	$[\text{C}_4\text{H}_8\text{N}]^+$ (Pyrrolidine fragment)
57	High	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)

Fragmentation patterns can vary based on the ionization technique employed.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy[\[5\]](#)[\[6\]](#)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of N-Boc-2-pyrrolidinemethanol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[5]
- Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).^[6]
- Acquisition: Acquire the spectra on a 400 MHz or higher spectrometer.
 - ^1H NMR:
 - Pulse Sequence: Standard single-pulse.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled.
 - Number of Scans: 512-2048 (or more for dilute samples).
 - Relaxation Delay: 2-5 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS or residual solvent peak.

Infrared (IR) Spectroscopy^{[7][8]}

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Background: Acquire a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of N-Boc-2-pyrrolidinemethanol directly onto the ATR crystal. If solid, use the press to ensure good contact.
- Acquisition:
 - Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.
 - Spectral Range: 4000 - 600 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)[4][9]

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

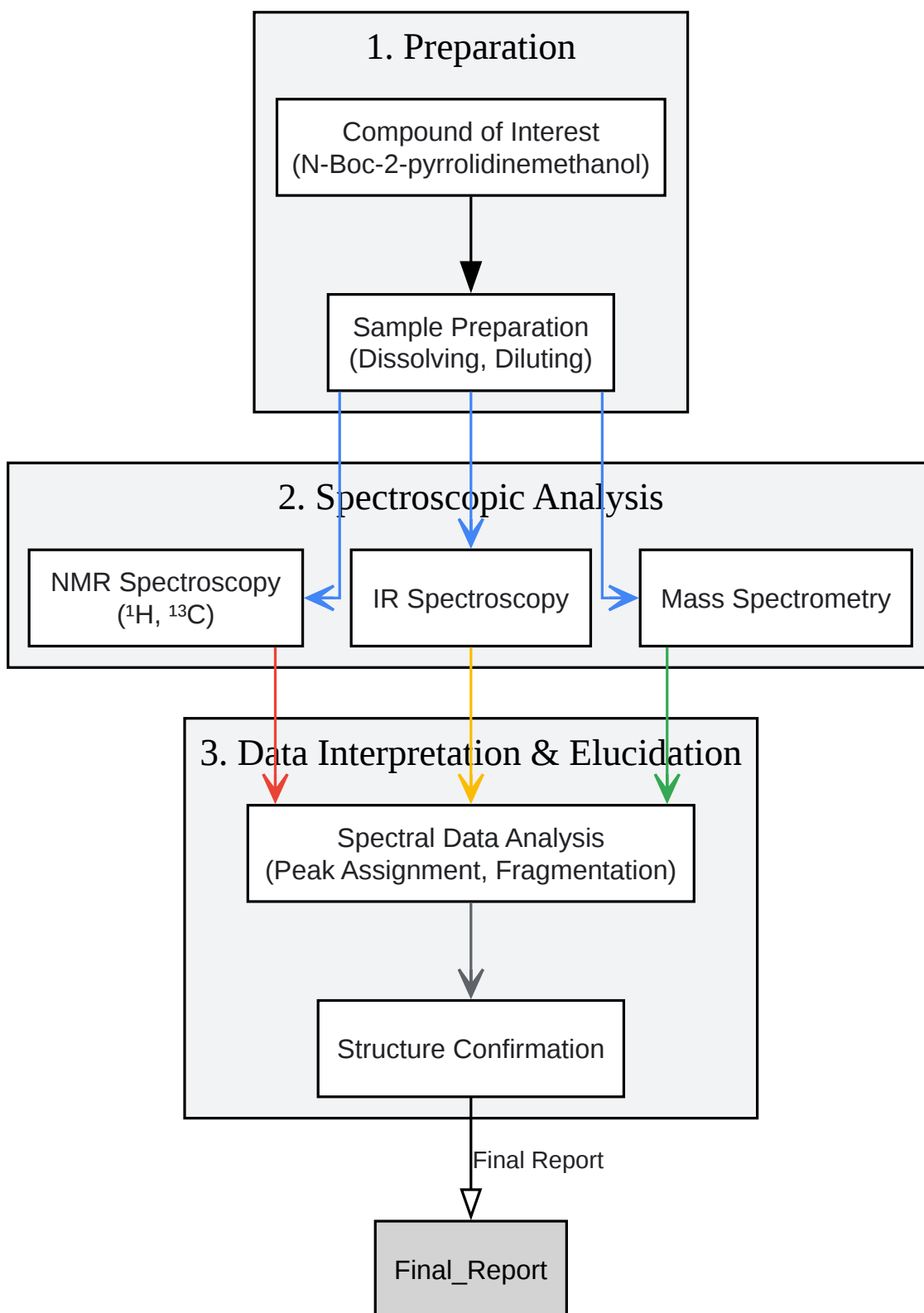
Methodology (Electron Ionization - EI with Gas Chromatography - GC):

- Sample Preparation: Prepare a dilute solution of N-Boc-2-pyrrolidinemethanol in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 $\mu\text{g/mL}$.^[7]
- Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the GC-MS system.
- GC Separation: The sample is vaporized and separated based on its boiling point and interactions with the GC column.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[4]

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like N-Boc-2-pyrrolidinemethanol.



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Caption: General workflow for spectroscopic analysis.

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